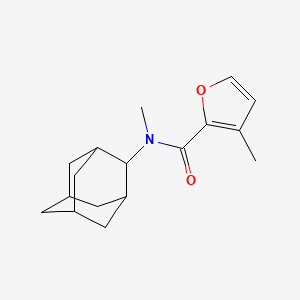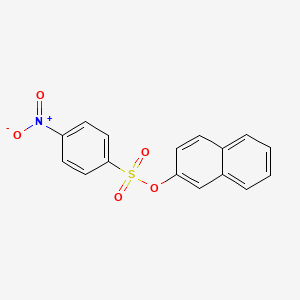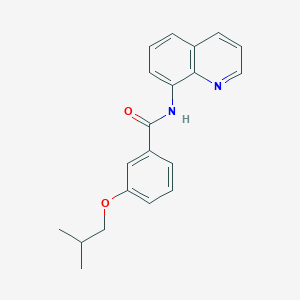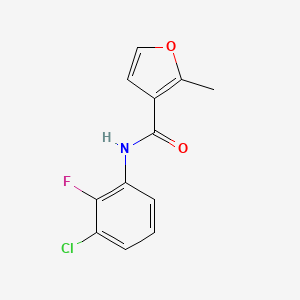
n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide, also known as N-(5-Chloro-2-methylphenyl)-2-nitrobenzenesulfonamide or NCS, is a chemical compound with potential applications in scientific research. This compound is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. NCS has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications in research have been explored.
Mecanismo De Acción
The mechanism of action of NCS involves its interaction with proteins through the sulfonamide functional group. The sulfonamide group can form hydrogen bonds with amino acid residues in the protein, leading to a change in the protein's conformation. This conformational change can result in a change in the protein's activity or binding properties, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
NCS has been shown to have minimal toxicity and does not have any known biochemical or physiological effects. However, it should be noted that the compound has not been extensively tested in vivo, and its long-term effects on living organisms are not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NCS in scientific research is its high selectivity for certain proteins. This property makes it a useful tool for studying protein-ligand interactions. Additionally, NCS has a high quantum yield, which means that it emits a strong fluorescent signal when excited with light. This property makes it easy to detect and quantify in biological samples.
One of the limitations of using NCS is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, NCS has a relatively short excitation wavelength, which can limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving NCS. One area of research is the development of new derivatives of NCS with improved properties, such as increased solubility or longer excitation wavelengths. Another area of research is the use of NCS in imaging techniques such as fluorescence microscopy or positron emission tomography (PET). Additionally, NCS could be used in the development of new drugs or therapies targeting specific proteins.
Métodos De Síntesis
The synthesis of NCS has been reported in several research articles. One of the most common methods involves the reaction of 5-chloro-2-methylbenzenesulfonamide with 2-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out at elevated temperatures. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
NCS has been investigated for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting protein-ligand interactions. NCS has been shown to selectively bind to certain proteins, causing a change in its fluorescence properties. This property has been used to study the binding of various ligands to proteins, including enzymes, receptors, and antibodies.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-6-7-10(14)8-11(9)15-21(19,20)13-5-3-2-4-12(13)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRAZQCEGBYVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(5-Chloro-2-methylphenyl)-2-nitrobenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7537422.png)




![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)


![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)
![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)
